N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and a benzofuro[3,2-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzofuran and a suitable pyrimidine derivative.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the benzofuro[3,2-d]pyrimidine core using a palladium catalyst.
Attachment of the cyclopentyl group: This can be done through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the intermediate compound.
Chemical Reactions Analysis
N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide has been explored for various scientific research applications:
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide can be compared with other similar compounds, such as:
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent activity against Mycobacterium tuberculosis.
2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one: This derivative has demonstrated high activity against HeLa cancer cell lines.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20FN3O4 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O4/c24-14-9-11-16(12-10-14)27-22(29)21-20(17-7-3-4-8-18(17)31-21)26(23(27)30)13-19(28)25-15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6,13H2,(H,25,28) |
InChI Key |
RVTCNHZGZPZMBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
Origin of Product |
United States |
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